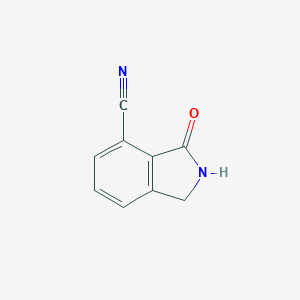

3-Oxoisoindoline-4-carbonitrile

Overview

Description

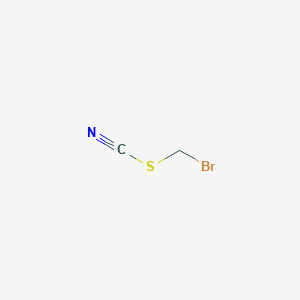

“3-Oxoisoindoline-4-carbonitrile” is a chemical compound with the molecular formula C9H6N2O . It has a molecular weight of 158.16 g/mol . The IUPAC name for this compound is 3-oxo-1,2-dihydroisoindole-4-carbonitrile .

Synthesis Analysis

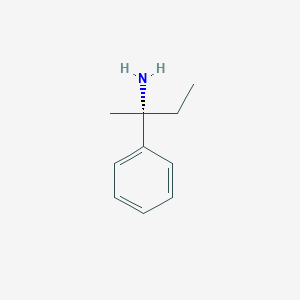

An efficient synthesis of 3-oxoisoindolines, including 3-Oxoisoindoline-4-carbonitrile, has been described from 2-carboxybenzaldehyde, TMSCN and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst . The reaction can be tuned to generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .

Molecular Structure Analysis

The 3-Oxoisoindoline-4-carboxamide core structure is planar in the X-ray structure . An additional hydrogen bond interaction of the piperidine nitrogen to Gly-888 also contributes to the binding affinity of the compound to its target .

Chemical Reactions Analysis

The reaction of 2-carboxybenzaldehyde, TMSCN and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst can be tuned to generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 158.16 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Exact Mass of the compound is 158.048012819 g/mol .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

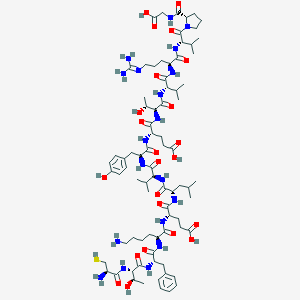

“3-Oxoisoindoline-4-carbonitrile” is used in the synthesis of small-molecule inhibitors targeting Bruton Tyrosine Kinase (BTK). These inhibitors are developed to selectively inhibit BTK’s activity and disrupt B-cell signaling pathways .

Methods of Application

The inhibitors bind to the active site of BTK and prevent its phosphorylation, leading to the inhibition of downstream signaling cascades .

Results or Outcomes

Regulatory authorities have granted approval to treat B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), with multiple small-molecule BTK inhibitors .

Application in Organic Synthesis

Specific Scientific Field

This application falls under the field of Organic Synthesis .

Summary of the Application

“3-Oxoisoindoline-4-carbonitrile” is synthesized from 2-carboxybenzaldehyde, primary amine, and TMSCN .

Methods of Application

A one-pot, three-component condensation reaction of 2-carboxybenzaldehyde, primary amine, and TMSCN in the presence of 10 mol % sulfamic acid (NH2SO3H) as the catalyst in EtOH under reflux temperature is used .

Results or Outcomes

The process is simple and environmentally benign and the catalyst is commercially available and inexpensive .

Synthesis of Substituted (±)-3-Oxoisoindoline-1-Carbonitriles and Carboxamides

Specific Scientific Field

This application falls under the field of Green Chemistry .

Summary of the Application

“3-Oxoisoindoline-4-carbonitrile” is used in the synthesis of substituted (±)-3-oxoisoindoline-1-carbonitriles and carboxamides .

Methods of Application

An efficient synthesis of 3-oxoisoindolines is described from 2-carboxybenzaldehyde, TMSCN and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst . The reaction can be tuned to generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .

Results or Outcomes

The OSU-6 catalyst is a newly developed MCM-41 type hexagonal mesoporous silica with high Lewis acid strength and robust character, which facilitates recycling .

One-Pot Three-Component Synthesis of N-Substituted 3-Oxoisoindoline-1-Carbonitriles

Specific Scientific Field

This application falls under the field of Organic Synthesis .

Summary of the Application

“3-Oxoisoindoline-4-carbonitrile” is used in the one-pot three-component synthesis of N-substituted 3-oxoisoindoline-1-carbonitriles .

Methods of Application

The synthesis is achieved from 2-carboxybenzaldehyde, primary amines, and TMSCN in the presence of 10 mol % NH2SO3H as catalyst .

Results or Outcomes

This method provides a simple and efficient way for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitriles .

Synthesis of 3-Oxoisoindoline-5-carboxamides and Antioxidant Activity Studies

Specific Scientific Field

This application falls under the field of Pharmaceutical Science .

Summary of the Application

“3-Oxoisoindoline-4-carbonitrile” is used in the synthesis of 3-oxoisoindoline-5-carboxamide derivatives . These derivatives were evaluated for their antioxidant properties .

Methods of Application

The synthesis is achieved from 3-oxoisoindoline-5-carboxylic acid . The synthesized compounds were evaluated for their antioxidant properties using 1,1-diphenyl-2-picryl hydrazine (DPPH) free radical scavenging assay and inhibition of human low-density lipoprotein (LDL) oxidation assay .

Results or Outcomes

The results showed that all 3-oxoisoindoline-5-carboxamides have possessed antioxidant activity . Among the synthesized analogous, one compound showed dominant activity .

Efficient Syntheses of Substituted (±)-3-Oxoisoindoline-1-carbonitriles

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

“3-Oxoisoindoline-4-carbonitrile” is used in the efficient synthesis of substituted (±)-3-oxoisoindoline-1-carbonitriles .

Methods of Application

The synthesis is achieved from 2-carboxybenzaldehyde, TMSCN and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst . The reaction can be tuned to generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .

Results or Outcomes

The OSU-6 catalyst is a newly developed MCM-41 type hexagonal mesoporous silica with high Lewis acid strength and robust character, which facilitates recycling .

properties

IUPAC Name |

3-oxo-1,2-dihydroisoindole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-4-6-2-1-3-7-5-11-9(12)8(6)7/h1-3H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMSIZMELRTBKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C#N)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563021 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxoisoindoline-4-carbonitrile | |

CAS RN |

129221-89-2 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-4,4'-dicarboxylic acid](/img/structure/B160679.png)

![Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B160703.png)